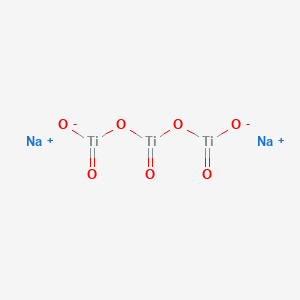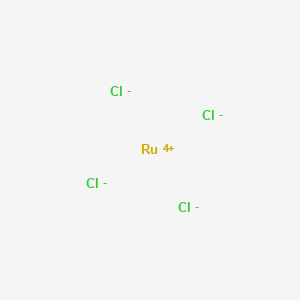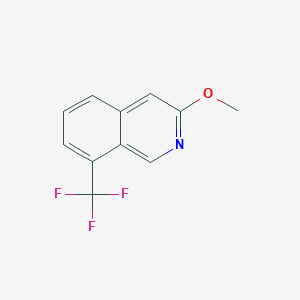
S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine: is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two phenylmethyl groups attached to a cyclohexane ring with two amine groups. Its molecular formula is C16H19N, and it has a molecular weight of 225.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amine groups with the benzyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine: It is also studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its unique structure makes it suitable for use in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism by which S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved include coordination with transition metals and activation of specific chemical bonds .
Comparison with Similar Compounds
Bis(1-phenylethyl)amine: This compound has a similar structure but with ethyl groups instead of benzyl groups.
Bis(1-phenylpropyl)amine: Similar to S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine but with propyl groups.
Bis(1-phenylbutyl)amine: Another similar compound with butyl groups.
Uniqueness: this compound is unique due to its specific combination of cyclohexane and benzyl groups, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1369529-80-5 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.43384 |
Synonyms |
S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
![(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid](/img/structure/B1143940.png)
![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)

